![molecular formula C22H24N2O2 B5631015 3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5631015.png)
3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one
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Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including the condensation of various precursors like chromen-2-one derivatives, piperazine, and substituted phenyl groups. For instance, the synthesis of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one and 3-((2,6-dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one demonstrates the use of chromen derivatives and specific reaction conditions to achieve the desired molecular structure (Manolov et al., 2008); (Manolov, Morgenstern, & Hegetschweiler, 2012).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography, revealing intricate details like intramolecular hydrogen bonding and crystal packing. For example, the detailed structure of compounds related to our compound of interest shows specific arrangements and bonds crucial for stability and reactivity (Elenkova et al., 2014).
Chemical Reactions and Properties
Chemical properties of these compounds can include reactivity with various reagents, ability to form complexes, and participation in hydrogen bonding and π-π interactions. Research on similar compounds, such as 4-(2,3-dimethylphenyl)piperazin-1-ium chloride monohydrate, reveals their potential to engage in a network of hydrogen bonds, highlighting their chemical versatility (Ben Gharbia et al., 2008).
Mechanism of Action
The mechanism of action of chromanone compounds can vary widely depending on their specific structure and the biological system in which they are acting. They have been found to show various biological activities such as anticancer, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
Future Directions
properties
IUPAC Name |
3-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16-6-5-8-20(17(16)2)24-12-10-23(11-13-24)14-18-15-26-21-9-4-3-7-19(21)22(18)25/h3-9,15H,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLLOGWCYAKWLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=COC4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]chromen-4-one |
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